6-methyl-5-(trifluoromethoxy)pyridin-2-amine
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Overview
Description
6-methyl-5-(trifluoromethoxy)pyridin-2-amine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-methyl-5-(trifluoromethoxy)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may yield amines or alcohols .
Scientific Research Applications
6-methyl-5-(trifluoromethoxy)pyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-methyl-5-(trifluoromethoxy)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved biological activity. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-(trifluoromethoxy)pyridin-2-amine: Similar structure but lacks the methyl group at the 6-position.
6-(trifluoromethoxy)pyridin-2-amine: Similar structure but lacks the methyl group at the 5-position.
Uniqueness
6-methyl-5-(trifluoromethoxy)pyridin-2-amine is unique due to the presence of both the methyl and trifluoromethoxy groups, which can influence its chemical reactivity and biological activity.
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 6-methyl-5-(trifluoromethoxy)pyridin-2-amine can be achieved through a multi-step process involving the introduction of the methyl and trifluoromethoxy groups onto the pyridine ring, followed by the amination of the resulting intermediate.", "Starting Materials": [ "2-chloro-5-methylpyridine", "trifluoromethanol", "sodium hydride", "ammonia gas" ], "Reaction": [ "Step 1: 2-chloro-5-methylpyridine is reacted with sodium hydride in anhydrous DMF to form the corresponding sodium salt.", "Step 2: Trifluoromethanol is added to the reaction mixture and the resulting mixture is heated to reflux for several hours to introduce the trifluoromethoxy group onto the pyridine ring.", "Step 3: The reaction mixture is cooled and quenched with water, and the resulting solid is filtered and washed with water to obtain the intermediate product.", "Step 4: The intermediate product is then reacted with ammonia gas in the presence of a palladium catalyst to introduce the amine group onto the pyridine ring, yielding the final product, 6-methyl-5-(trifluoromethoxy)pyridin-2-amine." ] } | |
CAS No. |
1361812-65-8 |
Molecular Formula |
C7H7F3N2O |
Molecular Weight |
192.14 g/mol |
IUPAC Name |
6-methyl-5-(trifluoromethoxy)pyridin-2-amine |
InChI |
InChI=1S/C7H7F3N2O/c1-4-5(13-7(8,9)10)2-3-6(11)12-4/h2-3H,1H3,(H2,11,12) |
InChI Key |
KGIZIZNDRWYOJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N)OC(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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